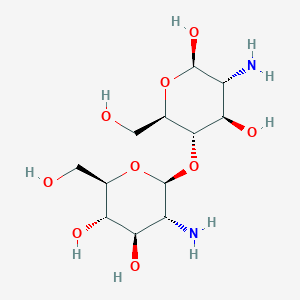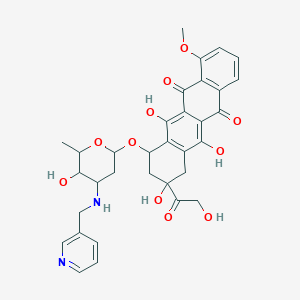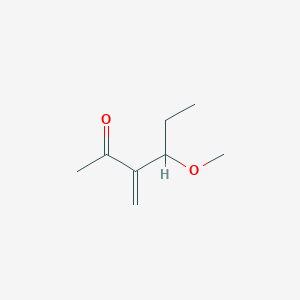
4-Methoxy-3-methylidenehexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-methylidenehexan-2-one, also known as MMH, is a chemical compound that belongs to the family of alpha,beta-unsaturated ketones. It is commonly used in the field of organic chemistry and biochemistry due to its unique properties. MMH has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-Methoxy-3-methylidenehexan-2-one is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. 4-Methoxy-3-methylidenehexan-2-one has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemische Und Physiologische Effekte
4-Methoxy-3-methylidenehexan-2-one has been shown to have various biochemical and physiological effects. It has been reported to possess antibacterial, antifungal, and antitumor activities. 4-Methoxy-3-methylidenehexan-2-one has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 4-Methoxy-3-methylidenehexan-2-one has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Methoxy-3-methylidenehexan-2-one in lab experiments is its high purity and yield. 4-Methoxy-3-methylidenehexan-2-one is also readily available and relatively inexpensive. However, one limitation of using 4-Methoxy-3-methylidenehexan-2-one is its potential toxicity. 4-Methoxy-3-methylidenehexan-2-one can react with thiols and amines in biological systems, leading to potential toxicity and adverse effects.
Zukünftige Richtungen
There are several future directions for the use of 4-Methoxy-3-methylidenehexan-2-one in scientific research. One potential direction is the development of 4-Methoxy-3-methylidenehexan-2-one-based drugs for the treatment of various diseases, including cancer and inflammation. 4-Methoxy-3-methylidenehexan-2-one can also be used as a starting material for the synthesis of novel organic compounds with potential biological activity. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methoxy-3-methylidenehexan-2-one and its potential toxicity in biological systems.
Synthesemethoden
4-Methoxy-3-methylidenehexan-2-one can be synthesized through a variety of methods, including the reaction of 4-methoxy-3-methylbutan-2-one with ethyl vinyl ether and zinc chloride. Another method involves the reaction of 4-methoxy-3-methylbutan-2-one with methyl vinyl ketone and magnesium bromide. Both methods yield 4-Methoxy-3-methylidenehexan-2-one with high purity and yield.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3-methylidenehexan-2-one has been widely used in scientific research due to its unique properties. It has been used as a starting material in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. 4-Methoxy-3-methylidenehexan-2-one has also been used as a reagent in the synthesis of natural products and as a building block in the preparation of bioactive molecules.
Eigenschaften
CAS-Nummer |
155882-09-0 |
|---|---|
Produktname |
4-Methoxy-3-methylidenehexan-2-one |
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
4-methoxy-3-methylidenehexan-2-one |
InChI |
InChI=1S/C8H14O2/c1-5-8(10-4)6(2)7(3)9/h8H,2,5H2,1,3-4H3 |
InChI-Schlüssel |
SWXKKNFBJDGTIY-UHFFFAOYSA-N |
SMILES |
CCC(C(=C)C(=O)C)OC |
Kanonische SMILES |
CCC(C(=C)C(=O)C)OC |
Synonyme |
2-Hexanone, 4-methoxy-3-methylene- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



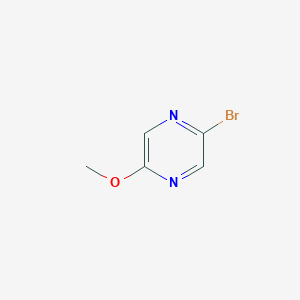
![38-Chloro-3,12,21,30-tetraphenoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene](/img/structure/B117212.png)
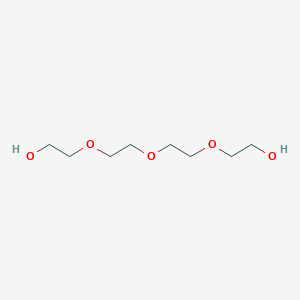
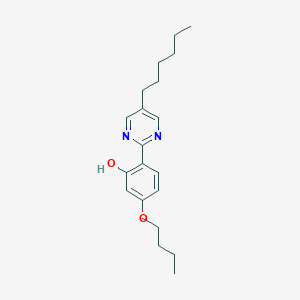
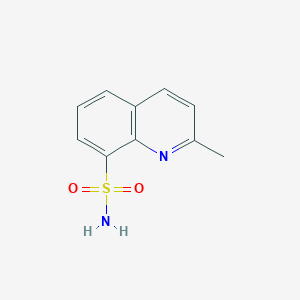
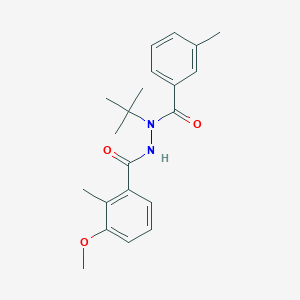
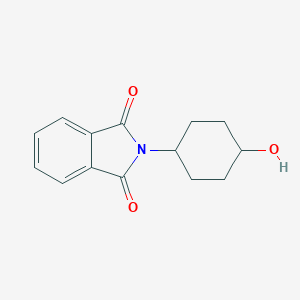
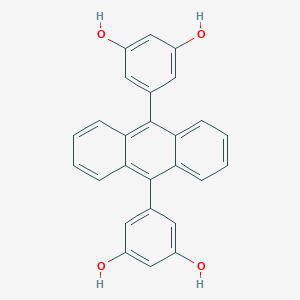
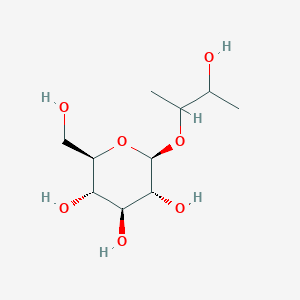
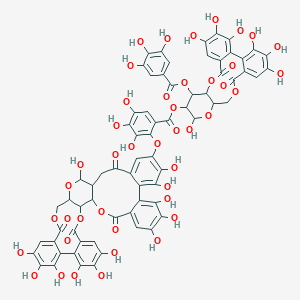
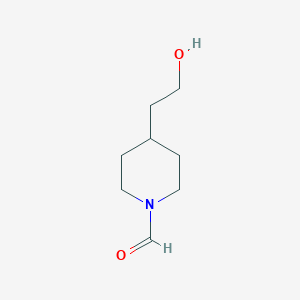
![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B117238.png)
